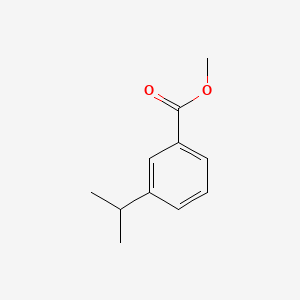
Benzoic acid, 3-(1-methylethyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3-(1-methylethyl)-, methyl ester is an organic compound with the molecular formula C10H12O2. It is also known by its IUPAC name, methyl 3-(1-methylethyl)benzoate. This compound is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the benzene ring is substituted with an isopropyl group at the meta position. It is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzoic acid, 3-(1-methylethyl)-, methyl ester can be synthesized through the esterification of 3-(1-methylethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction is as follows:
3-(1-methylethyl)benzoic acid+methanolH2SO4methyl 3-(1-methylethyl)benzoate+water
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may include steps such as distillation to remove the water formed during the reaction and purification techniques like recrystallization to obtain the pure ester.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-(1-methylethyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 3-(1-methylethyl)benzoic acid.
Reduction: 3-(1-methylethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Benzoic acid, 3-(1-methylethyl)-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 3-(1-methylethyl)-, methyl ester involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: Similar structure but lacks the isopropyl group.
Ethyl benzoate: Similar ester but with an ethyl group instead of a methyl group.
Isopropyl benzoate: Similar ester but with an isopropyl group instead of a methyl group.
Uniqueness
Benzoic acid, 3-(1-methylethyl)-, methyl ester is unique due to the presence of both the isopropyl group and the ester functional group. This combination imparts distinct chemical and physical properties, making it valuable in specific industrial and research applications.
Properties
CAS No. |
64277-85-6 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
methyl 3-propan-2-ylbenzoate |
InChI |
InChI=1S/C11H14O2/c1-8(2)9-5-4-6-10(7-9)11(12)13-3/h4-8H,1-3H3 |
InChI Key |
FDXFTILZIXUGKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


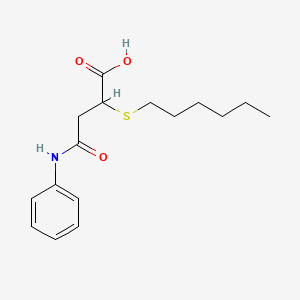
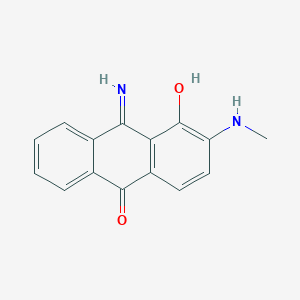
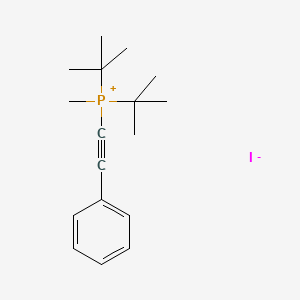

![Trimethyl({1-[(propan-2-yl)oxy]-2-(trimethylsilyl)ethenyl}oxy)silane](/img/structure/B14484159.png)
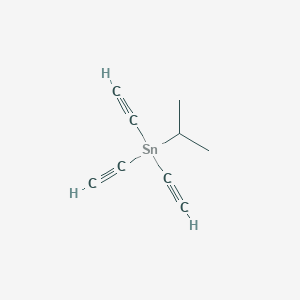
![Bicyclo[4.2.2]dec-1-ene](/img/structure/B14484170.png)
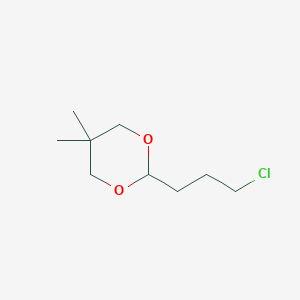

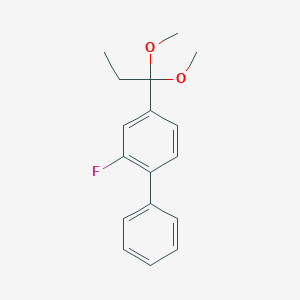
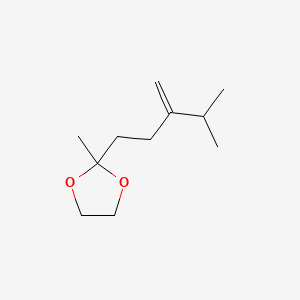
![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-cyclohexylaniline](/img/structure/B14484183.png)


